molecular formula C6H3Br2NO2 B581003 5,6-Dibromopicolinic acid CAS No. 1206679-66-4

5,6-Dibromopicolinic acid

Cat. No.: B581003
CAS No.: 1206679-66-4
M. Wt: 280.903
InChI Key: XKHFYQMPUZAWOA-UHFFFAOYSA-N
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Description

5,6-Dibromopicolinic acid is a halogenated derivative of picolinic acid, characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromopicolinic acid typically involves the bromination of picolinic acid. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromopicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted picolinic acid derivatives.

    Oxidation: Formation of picolinic acid derivatives with higher oxidation states.

    Reduction: Formation of picolinic alcohol derivatives.

Scientific Research Applications

5,6-Dibromopicolinic acid has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential anti-inflammatory, anti-tumor, and anti-microbial properties.

    Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.

    Environmental Studies: Studied for its role in the degradation of environmental pollutants.

Mechanism of Action

The mechanism of action of 5,6-Dibromopicolinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: A mono-brominated derivative with similar chemical properties.

    Picolinic acid: The parent compound without bromine substitution.

    Dipicolinic acid: A related compound with two carboxylic acid groups.

Uniqueness

5,6-Dibromopicolinic acid is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dual bromination enhances its ability to participate in various chemical reactions and increases its potential as a building block for more complex molecules.

Properties

IUPAC Name

5,6-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHFYQMPUZAWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659339
Record name 5,6-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206679-66-4
Record name 5,6-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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